

Phytantriol monoolein liquid crystal structure stability

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Compound Focus: Phytantriol

CAS No.: 74563-64-7

Cat. No.: S614275

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Comparative Performance Overview

Feature / Property	Phytantriol (PHT)	Glyceryl Monooleate (GMO)
Common Cubic Phase	Primarily Pn3m at temps up to ~43°C [1] [2]	Primarily Pn3m at temps up to >80°C [2]
Thermal Stability	Lower transition temperature; cubic phase less stable at higher temperatures [2].	Higher thermal stability; maintains cubic structure over a wider temperature range [2].
In-Vitro Cytotoxicity	Higher cytotoxicity in both cervical cancer (HeLa) and human fibroblast (MSU 1.1) cells [3].	Lower cytotoxicity; more favorable safety profile on tested cell lines and spheroids [3].
Intracellular ROS Generation	Induces a more significant increase in reactive oxygen species, suggesting higher cellular stress [3].	Shows an insignificant contribution to cellular redox balance at most concentrations [3].
Impact on Cytoskeleton	Causes more pronounced disintegration of F-actin filaments [3].	Less disruptive effect on the cytoskeleton integrity [3].

Feature / Property	Phytantriol (PHT)	Glyceryl Monooleate (GMO)
Drug Release Profile	Faster and more extensive release of hydrophilic compounds (e.g., model protein FITC-Ova) [4].	Sustains release longer; can transform to H _{II} phase, slowing release [4].
Swelling Behavior	Swells more slowly and to a lesser extent [4].	Faster and more extensive swelling in aqueous environments [4].

Supporting Experimental Data and Protocols

The data in the table above is derived from standardized experimental protocols. Here are the key methodologies used in the cited studies.

Preparation of Lipid Liquid Crystalline Nanoparticles (LLCNPs)

The **top-down method** is commonly used to prepare dispersions of cubosomes and other LLCNPs for characterization and biological testing [3].

- **Lipid Film Formation: Phytantriol** or GMO is co-dissolved with a stabilizer (commonly the polymer Pluronic F-127) in an organic solvent. The solvent is evaporated under a nitrogen stream, and the resulting lipid film is lyophilized to remove residual solvent [2] [3].
- **Hydration & Dispersion:** The lipid film is hydrated with a buffer solution and subjected to **high-energy probe sonication or homogenization** to form a colloidal dispersion of nanoparticles [2] [3].
- **Physicochemical Characterization:** The resulting dispersions are characterized using:
 - **Dynamic Light Scattering (DLS):** For measuring particle size and polydispersity index (PDI) [3].
 - **Small-Angle X-Ray Scattering (SAXS):** To confirm the internal liquid crystalline phase (e.g., Pn3m cubic structure) and calculate lattice parameters [1] [3].
 - **Cryogenic Transmission Electron Microscopy (Cryo-TEM):** To visually confirm nanoparticle morphology [3].

Cytotoxicity and Biological Interaction Assays

The following in vitro assays are typically performed on cell lines like HeLa (cervical cancer) and MSU 1.1 (human fibroblasts) to assess biocompatibility [3].

- **Cell Viability (WST-1 Assay):** Cells are treated with various concentrations of GMO- or PHT-based LLCNPs. The WST-1 reagent is added, and metabolic activity is measured spectrophotometrically to determine viability relative to untreated control cells [3].
- **Reactive Oxygen Species (ROS) Detection:** Treated cells are incubated with a fluorescent dye (e.g., DCFH2-DA). The intracellular ROS level is quantified by measuring the fluorescence intensity, which increases with higher oxidative stress [3].
- **Cytoskeleton Integrity Staining:** Cells are treated with LLCNPs, fixed, and stained with fluorescent phalloidin to label F-actin filaments. The cytoskeletal structure is then visualized and assessed using fluorescence microscopy [3].
- **Gene Expression Analysis:** RNA is isolated from treated cells and reverse-transcribed to cDNA. The expression levels of genes involved in DNA damage and metabolic processes are analyzed using quantitative real-time PCR (qRT-PCR) [3].

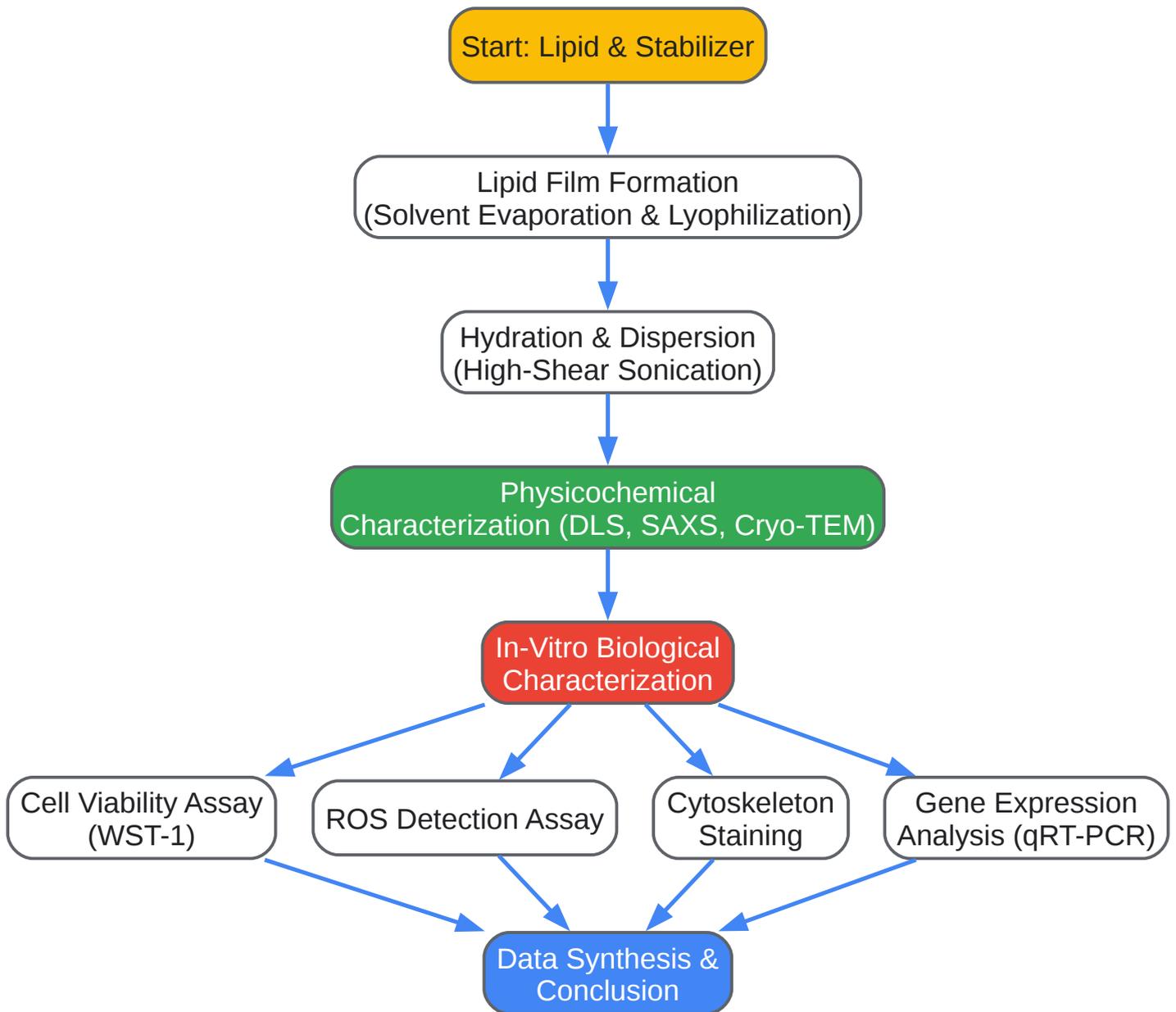
Application Selection Guide

The choice between **phytantriol** and monoolein depends on the specific requirements of your drug delivery system.

- **Choose Phytantriol if:**
 - You need a **faster release rate** of the encapsulated drug [4].
 - The application requires a lipid that is **less prone to swelling** and subsequent phase transformation in aqueous environments [4].
 - Your formulation process involves higher temperatures, as **phytantriol** has a lower cubic-phase transition temperature [2].
- **Choose Monoolein (GMO) if:**
 - **Biocompatibility and low cytotoxicity** are the primary concerns for your therapeutic application [3].
 - Your goal is to achieve **sustained or controlled release** of a drug molecule over a longer period [4].
 - You are working with sensitive biomolecules (like proteins), as GMO's cubic phase can stabilize them, though release may be slower [4].

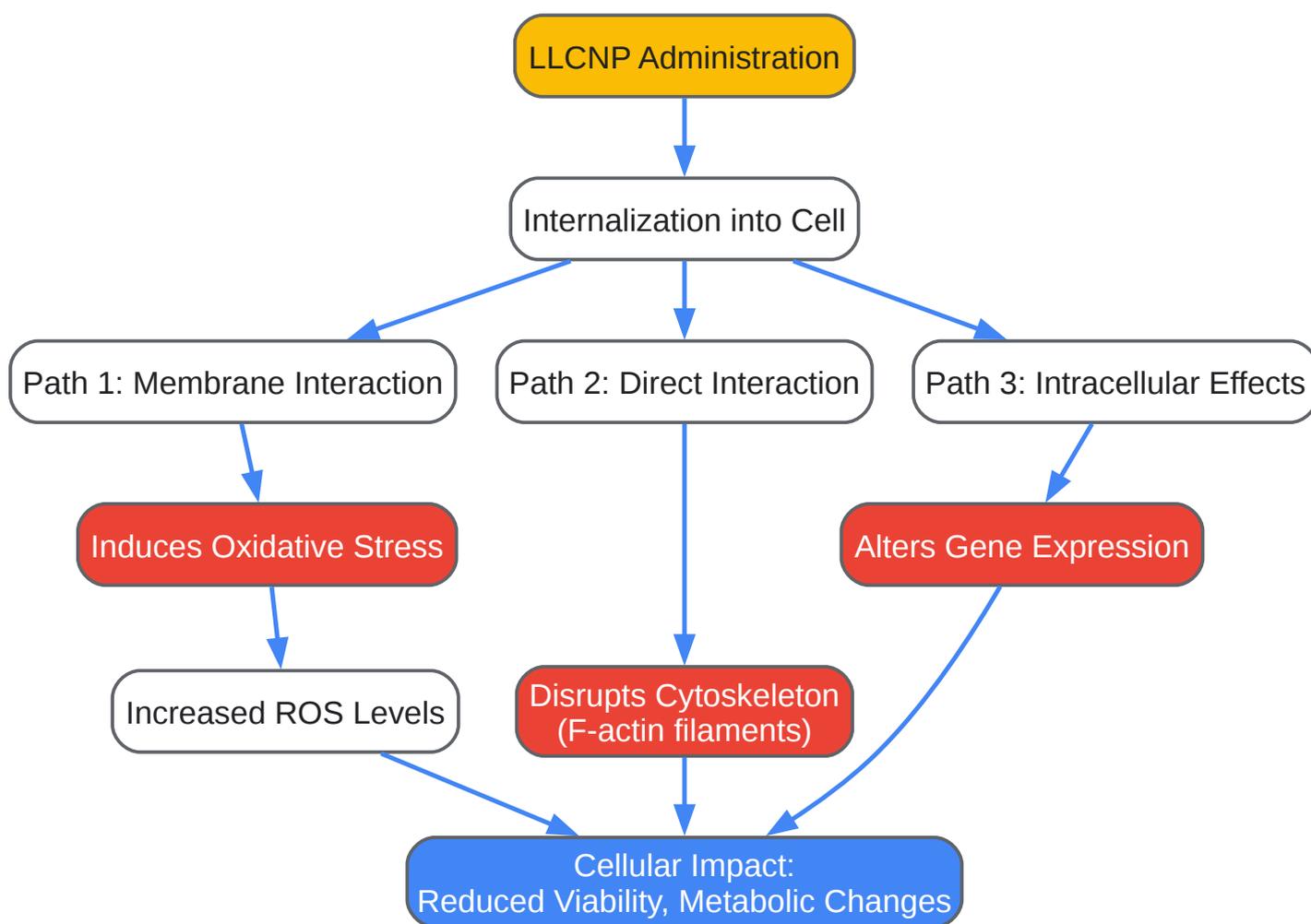
Experimental Workflow and Cellular Pathways

To help visualize the key processes discussed, the following diagrams outline the experimental workflow for evaluating LLCNPs and their subsequent interaction with cells.



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Diagram 1: Experimental workflow for the preparation and evaluation of lipid liquid crystalline nanoparticles (LLCNPs), from formulation to biological testing.



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Diagram 2: Proposed pathways of LLCNP interaction with cells, leading to observed cytotoxic effects. ROS = Reactive Oxygen Species.

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